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Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-4-
(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic and
medicinal chemistry. This document delineates its fundamental chemical and physical
properties, provides detailed spectroscopic data for unambiguous identification, and outlines a
validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity,
potential applications as a versatile building block, and essential safety and handling
procedures. The guide is structured to serve as a foundational resource for professionals
engaged in chemical research and drug development, grounding all technical claims in
authoritative references.

Chemical Identity and Physicochemical Properties

3-Chloro-4-(hydroxymethyl)phenol is a bifunctional organic molecule featuring a phenol ring
substituted with a chlorine atom and a hydroxymethyl group. This unique arrangement of
functional groups imparts specific reactivity and makes it a valuable intermediate in the
synthesis of more complex molecules.

The chemical structure is depicted below:

Caption: Chemical Structure of 3-Chloro-4-(hydroxymethyl)phenol.
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Key identifiers and properties are summarized in the table below for quick reference.

Property Value Source(s)
3-chloro-4-

IUPAC Name [1]
(hydroxymethyl)phenol

CAS Number 171569-42-9 [1]12113]

Molecular Formula C7H7CIO2 [1112]

Molecular Weight 158.58 g/mol [1]

Appearance Solid [1]
BDQASBWZSSWBCP-

InChl Key [1]

UHFFFAOYSA-N

Canonical SMILES C1=CC(=C(C=C1CO)CI)O 3]

Room temperature, sealed in
Storage Temperature [1]
dry, dark place

Synthesis and Purification

The synthesis of 3-Chloro-4-(hydroxymethyl)phenol can be effectively achieved via the
reduction of a more readily available starting material, 2-chloro-5-hydroxybenzoic acid. This
transformation targets the carboxylic acid moiety while preserving the phenolic hydroxyl and
chloro substituents.

Protocol: Reduction of 2-Chloro-5-hydroxybenzoic Acid

This protocol is based on a well-established method using a powerful reducing agent, lithium
aluminum hydride (LAH).[4]

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of
reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous
ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LAH. An
ice bath is initially used to control the exothermic reaction upon addition of LAH. Subsequent
refluxing provides the necessary thermal energy to drive the reaction to completion.
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Experimental Steps:

e Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a nitrogen inlet, suspend 2-chloro-5-hydroxybenzoic acid (e.g., 4 g,
23.2 mmol) in anhydrous tetrahydrofuran (200 mL).

o LAH Addition: Cool the suspension in an ice bath. Slowly add a solution of lithium aluminum
hydride (1 M in diethyl ether, 25 mL, 25 mmol) to the stirred suspension.

o Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to
reflux for 6 hours.

e Quenching: Upon completion (monitored by TLC), cool the mixture in an ice bath and
cautiously quench the excess LAH by the slow, dropwise addition of a mixture of water and
THF.

o Workup: Acidify the mixture to a pH of ~2-3 with 1M hydrochloric acid. Transfer the mixture to
a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

« |solation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

 Purification: The resulting solid can be purified by recrystallization or column chromatography
on silica gel to afford 3-Chloro-4-(hydroxymethyl)phenol in high yield.[4]

2-Chloro-5-hydroxybenzoic Acid) _Reduction 1. LIAIH4, Ether, 0°C Quenching Aqueous HCI Workup Isolation
[ in THF 2. Reflux, 6h & Extraction SHO e ey e

Click to download full resolution via product page
Caption: Workflow for the synthesis of 3-Chloro-4-(hydroxymethyl)phenol.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized
compound. The expected spectroscopic data are detailed below.
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Infrared (IR) Spectroscopy

The IR spectrum of a phenol provides distinct absorption bands. A strong, broad band is
expected in the range of 3200-3500 cm~1 due to the O-H stretching vibrations of both the
phenolic and benzylic alcohol groups, broadened by hydrogen bonding.[5][6] A strong C-O
stretching absorption should also be visible around 1200-1000 cm~*.[5] Aromatic C-H and C=C
stretching bands will appear in their characteristic regions (around 3100-3000 cm~! and 1600-
1450 cm™1, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for structural elucidation.

e H NMR:

o Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or
distinct doublets/doublets of doublets in the & 6.5-7.5 ppm region. Their specific chemical
shifts and coupling constants are dictated by the substitution pattern.

o Hydroxymethyl Protons (-CH20H, 2H): A singlet or doublet is expected for the benzylic
protons, typically in the & 4.4-4.8 ppm range.[7]

o Hydroxyl Protons (2H): The phenolic -OH and alcohol -OH protons will appear as broad
singlets. Their chemical shifts are variable and concentration-dependent, but typically fall
between & 4-7 ppm for the phenol and & 2-5 ppm for the alcohol.[5] These signals will
exchange with D20.

e 13C NMR:

o Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the
carbon attached to the chlorine atom (C-ClI) will also be significantly shifted.

o Hydroxymethyl Carbon (-CH20H, 1C): The benzylic carbon signal is expected in the d 60-
65 ppm range.[7]
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Data Type Expected Peaks /| Regions Source(s)

~3200-3500 (O-H, broad),
IR (cm™1) ~1600 & 1450 (C=C aromatic), [5][6]
~1200-1000 (C-0)

0 6.5-7.5 (Ar-H), 6 4.4-4.8 (-
1H NMR (ppm) CHz-), broad singlets for -OH [51[7]
(D20 exchangeable)

& 110-160 (Ar-C), & 60-65 (-
13C NMR (ppm) . [7]

Molecular ion peak (M*) and a

characteristic (M+2)* peak with
Mass Spec. ) )

~1/3 intensity due to the 37Cl

isotope.

Mass Spectrometry (MS)

In mass spectrometry, 3-Chloro-4-(hydroxymethyl)phenol will exhibit a molecular ion peak
(M*) and a prominent (M+2)* peak. The intensity of the (M+2)* peak will be approximately one-
third that of the M+ peak, which is the characteristic isotopic signature for a molecule containing
one chlorine atom. Common fragmentation patterns for phenols and benzyl alcohols include
loss of water and cleavage of the benzylic C-C bond.

Chemical Reactivity and Applications

The reactivity of 3-Chloro-4-(hydroxymethyl)phenol is governed by its three functional
groups: the phenolic hydroxyl, the benzylic alcohol, and the chloro-substituted aromatic ring.

e Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a base
to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether
synthesis). It also activates the aromatic ring towards electrophilic substitution.

» Benzylic Alcohol Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic
acid using appropriate oxidizing agents. It can also be converted into a better leaving group
(e.g., a tosylate) for subsequent nucleophilic substitution reactions or undergo esterification.
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e Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the chlorine
atom. Electrophilic aromatic substitution reactions will be directed by the combined influence
of these groups. The chlorine atom itself can be replaced under certain demanding reaction
conditions (e.g., nucleophilic aromatic substitution).

This trifunctional nature makes 3-Chloro-4-(hydroxymethyl)phenol a valuable building block.
For instance, its structural analog, 3-Chloro-4-hydroxybenzaldehyde, is an intermediate in the
synthesis of pharmaceuticals and other specialty chemicals.[8] Phenolic compounds, in
general, are widely used as precursors in the production of polymers, agrochemicals, and
pharmaceuticals, with many exhibiting a range of biological activities.[9][10][11]

Safety, Handling, and Storage

As a substituted chlorophenol, this compound must be handled with appropriate caution.
Chlorophenols are generally considered toxic and can be harmful if inhaled, ingested, or
absorbed through the skin.[11][12]

Hazard Identification:

» Acute Toxicity: May be harmful if swallowed.[13]

o Skin Corrosion/Irritation: Causes skin irritation.[13]

o Eye Damage/Irritation: Causes serious eye irritation.[1]
Recommended Handling Procedures:

» Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of
dust or vapors.

» Personal Protective Equipment (PPE):

o Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use
and dispose of them properly after handling.[13]

o Eye Protection: Use chemical safety goggles or a face shield.

o Lab Coat: A standard laboratory coat is required.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1369970?utm_src=pdf-body
https://wap.guidechem.com/question/what-is-the-synthesis-and-appl-id139252.html
https://pubmed.ncbi.nlm.nih.gov/28356015/
https://www.chemistryviews.org/details/ezine/10495962/Synthesis_of_Complex_Phenols/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3649668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3649668/
https://ehs.berkeley.edu/sites/default/files/publications/phenol-haz-controls-fact-sheet-wsp.pdf
http://angenechemical.com/sds/876299-47-7.pdf
http://angenechemical.com/sds/876299-47-7.pdf
https://www.sigmaaldrich.com/SG/en/product/aobchem/aobh303766b9?context=bbe
http://angenechemical.com/sds/876299-47-7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures:

o Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated
clothing. Consult a physician.[13]

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.[13]

 Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a
physician.[13]

 Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place
to prevent light-induced degradation.[1]

Conclusion

3-Chloro-4-(hydroxymethyl)phenol is a versatile chemical intermediate with a well-defined
structure and reactivity profile. This guide has provided the essential technical information
required for its synthesis, characterization, and safe handling. The detailed protocols and
compiled data serve as a robust resource for researchers aiming to utilize this compound as a
building block in the development of novel molecules for pharmaceutical or material science
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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